![molecular formula C16H10BrN3O5S2 B2404572 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 302548-44-3](/img/structure/B2404572.png)
2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a chemical compound with the linear formula C24H19N3O5S2 . It belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” are not detailed in the retrieved sources.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus playing a vital role in health and disease prevention.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have also been associated with analgesic and anti-inflammatory properties . This makes them potentially useful in the development of new drugs for pain and inflammation management.
Antimicrobial and Antifungal Applications
The compound has shown promising antimicrobial activity . This suggests potential use in the development of new antimicrobial agents to combat bacterial and fungal infections.
Antiviral Properties
Thiazole derivatives have demonstrated antiviral properties . This opens up possibilities for their use in the development of antiviral drugs.
Neuroprotective Effects
Thiazole compounds have been associated with neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative disorders.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This indicates potential applications in cancer treatment.
Antiretroviral Drug
Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests potential applications in the treatment of HIV/AIDS.
Alzheimer’s Disease Treatment
N-(arylsulfonyl)arylamides, a class of compounds that includes the compound , have been used in treating Alzheimer’s disease . This indicates potential applications in the treatment of neurodegenerative diseases.
Future Directions
Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on elucidating the specific synthesis process, mechanism of action, and safety profile of “2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide”. Additionally, further studies could explore its potential applications in various fields such as medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
The physicochemical properties of thiazole derivatives, such as their solubility and resistance to reactivity with electrophiles, may be influenced by environmental factors .
properties
IUPAC Name |
2-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMSUIATMNQNFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.